Quantum chemical study of Lniii(pyridine-dicarboxy-amide)1 complexes

Physical Chemistry Chemical Physics Pub Date: 2003-05-22 DOI: 10.1039/B301079A

Abstract

Quantum chemical simulations have been performed on LnIII(pyridine-dicarboxy-amide)1 complexes in order to describe the interaction between the lanthanide cations (LaIII, EuIII, and LuIII) and the ligand (R2R′2PDA). In particular, the influence of substituents R (R2R′2 = H4, Me4, Ph2Me2, Ph4) on the interaction between the cation and the R4PDA ligand has been discussed. The substitution of H4 by Me4 on the ligand stabilizes the LnIII–ligand interaction of 33 kcal mol−1 (LaIII) to 38 kcal mol−1 (LuIII), and the Ph4 substitution of 69 kcal mol−1 (LaIII) and 75 kcal mol−1 (LuIII). Although the LnIII(H4PDA)1 and LnIII(Ph4PDA)1 complexes have a C2v symmetry, the four methyl substituents reduce the symmetry of the complex to Cs, placing the cation out of the central pyridinyl plane. These results also emphasize that, for a given ligand, the lutetium complexes are more stable than the lanthanum complexes, which can be linked to the increasing experimental separation factors inside the lanthanide family.

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